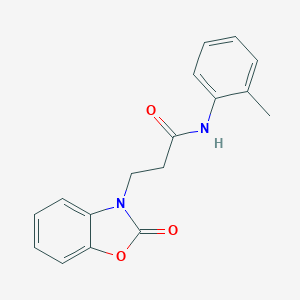
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H15NO3, and has been the subject of several studies investigating its synthesis, mechanism of action, and potential uses in various fields.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol. This intermediate is then reacted with 3-bromopropionyl chloride to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Starting Materials
2-amino-4-methylphenol, 2-acetylbenzoic acid, 3-bromopropionyl chloride
Reaction
Step 1: Condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol, Step 2: Reaction of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol with 3-bromopropionyl chloride in the presence of a base like triethylamine (TEA) to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
作用機序
The mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
The biochemical and physiological effects of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and reduce the formation of amyloid plaques in the brain. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
The advantages of using N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in lab experiments include its potential as a new drug candidate for the treatment of cancer and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research involving N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of cancer and Alzheimer's disease. Another area of interest is in the study of the mechanism of action of this compound and its potential as a tool for studying the role of GSK-3β in various cellular processes. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and its potential for use as a diagnostic tool for the detection of cancer and Alzheimer's disease.
科学的研究の応用
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's disease.
特性
IUPAC Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLJGWKPIPZLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)
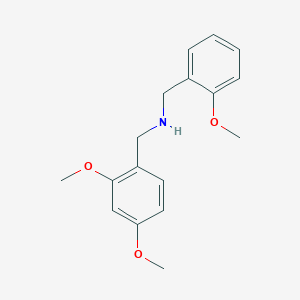
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
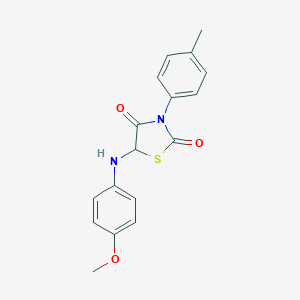

![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)
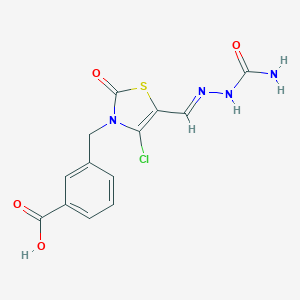
![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)
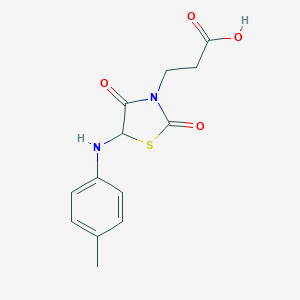
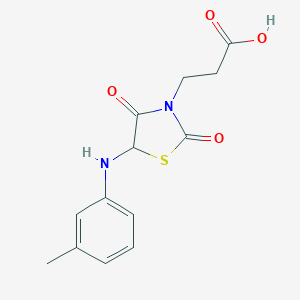
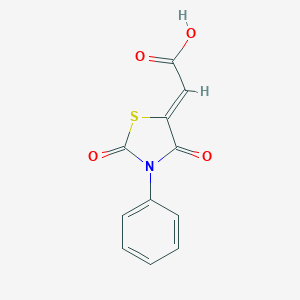
![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)
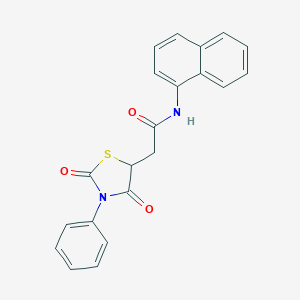
![3-{5-[4-(Benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353431.png)